![molecular formula C9H8BrClN2 B14222309 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-](/img/structure/B14222309.png)
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- The chloroethyl group is introduced via nucleophilic substitution reactions, often using 2-chloroethylamine or similar reagents.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)- typically involves multi-step processes. One common method includes the initial formation of the pyrrolopyridine core, followed by the introduction of bromine and chlorine substituents. The synthesis can be summarized as follows:
-
Formation of the Pyrrolopyridine Core:
- Starting with a suitable pyridine derivative, the core structure is formed through cyclization reactions.
- Common reagents include palladium catalysts and bases such as potassium carbonate.
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)- undergoes various chemical reactions, including:
-
Substitution Reactions:
- The bromine and chlorine atoms can be substituted with other functional groups using nucleophiles such as amines, thiols, or alkoxides.
-
Oxidation and Reduction:
- The compound can be oxidized or reduced under specific conditions to form different derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
-
Coupling Reactions:
- Palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling, can be used to introduce various aryl or alkyl groups.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), bases (triethylamine).
Oxidation: Potassium permanganate, hydrogen peroxide, solvents (water, acetic acid).
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, THF).
Coupling: Palladium catalysts, bases (potassium carbonate), solvents (toluene, DMF).
Major Products:
- Substituted derivatives with various functional groups.
- Oxidized or reduced forms with altered electronic properties.
- Coupled products with extended conjugation or different substituents.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)- has several scientific research applications:
-
Medicinal Chemistry:
- As a scaffold for designing kinase inhibitors, particularly targeting fibroblast growth factor receptors (FGFRs) involved in cancer .
- Potential use in developing anti-inflammatory and antimicrobial agents.
-
Biological Studies:
- Investigating its effects on cell proliferation, apoptosis, and migration in cancer cell lines .
- Studying its interaction with various biological targets and pathways.
-
Chemical Biology:
- Used as a probe to study enzyme mechanisms and protein-ligand interactions.
- Development of fluorescent or radiolabeled derivatives for imaging studies.
-
Industrial Applications:
- Intermediate in the synthesis of more complex organic molecules.
- Potential use in materials science for developing novel polymers or electronic materials.
Wirkmechanismus
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-1-(2-chloroethyl)- primarily involves its interaction with specific molecular targets:
-
Kinase Inhibition:
- The compound binds to the ATP-binding site of kinases, particularly FGFRs, inhibiting their activity and downstream signaling pathways .
- This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
-
Pathways Involved:
- FGFR signaling pathways, including RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways .
- Modulation of these pathways affects various cellular processes such as growth, differentiation, and survival.
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrrolo[2,3-b]pyridine derivatives with different substituents (e.g., 5-bromo-1-(2-hydroxyethyl)-).
- 7-Azaindole derivatives with similar core structures but different functional groups .
Uniqueness:
- The presence of both bromine and chlorine atoms provides unique reactivity and potential for diverse chemical modifications.
- Its specific activity against FGFRs makes it a valuable scaffold for developing targeted cancer therapies .
Eigenschaften
Molekularformel |
C9H8BrClN2 |
|---|---|
Molekulargewicht |
259.53 g/mol |
IUPAC-Name |
5-bromo-1-(2-chloroethyl)pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H8BrClN2/c10-8-5-7-1-3-13(4-2-11)9(7)12-6-8/h1,3,5-6H,2,4H2 |
InChI-Schlüssel |
RHFJAWOQQDTUKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN(C2=NC=C(C=C21)Br)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


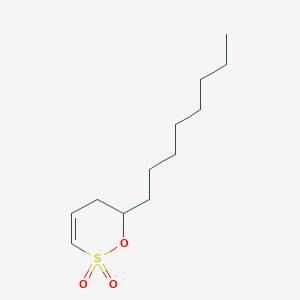
![Acetic acid;4-[3,5-bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-ol](/img/structure/B14222233.png)
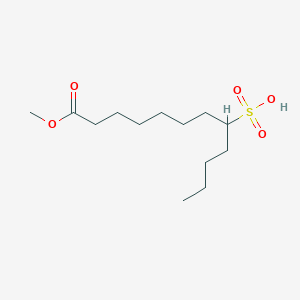

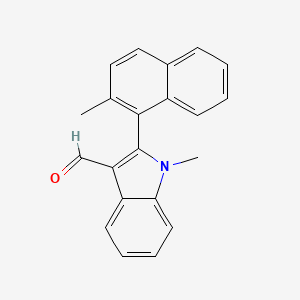
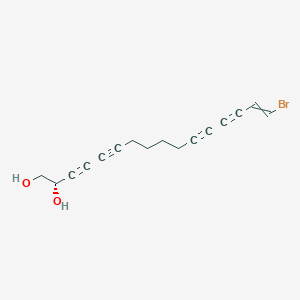
![N-{2-(Methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]ethylidene}hydroxylamine](/img/structure/B14222274.png)
![3-(3-Methylbutanoyl)-2H-cyclohepta[b]furan-2-one](/img/structure/B14222280.png)


![S-[4-(4-phenylphenyl)phenyl] ethanethioate](/img/structure/B14222315.png)
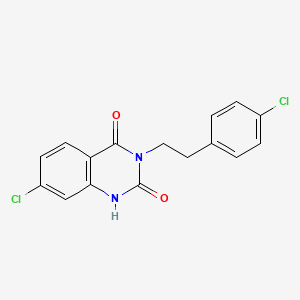
![Bicyclo[2.2.1]heptan-2-yl but-2-enoate](/img/structure/B14222321.png)
![2-{[4-(2,6-Dichlorophenyl)piperidin-1-yl]methyl}-1-propyl-1H-indole](/img/structure/B14222329.png)
